SKQ-1 ion

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

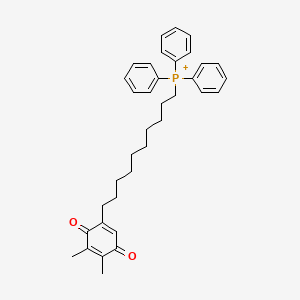

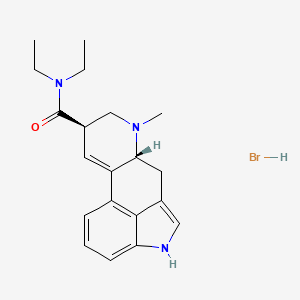

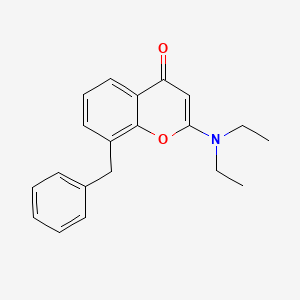

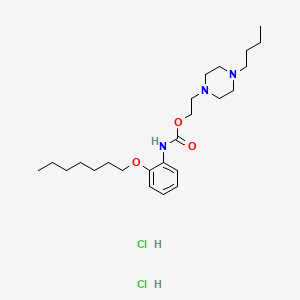

The compound “SKQ-1 ion” is a mitochondria-targeted antioxidant developed by Professor Vladimir Skulachev and his team. It is a lipophilic cation linked via a saturated hydrocarbon chain to an antioxidant moiety, specifically plastoquinone. This unique structure allows the this compound to effectively penetrate various cell membranes and accumulate in the mitochondrial matrix, where it exerts its antioxidant effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of the SKQ-1 ion involves the conjugation of plastoquinone with a triphenylphosphonium cation. The synthesis typically starts with the derivatization of plastoquinone, followed by the attachment of a hydrocarbon chain and the final conjugation with triphenylphosphonium .

Industrial Production Methods

In industrial settings, the this compound is often prepared as a nano preparation. This involves dissolving polyethylene glycol-polyglutamic acid (PEG-PGA) and mixing it with the SKQ-1 solution to form PEG-PGA-coated spherical nanoparticles. This nano preparation enhances the stability and bioavailability of the this compound .

Análisis De Reacciones Químicas

Types of Reactions

The SKQ-1 ion primarily undergoes redox reactions due to its antioxidant properties. It can accept and donate electrons, thereby neutralizing reactive oxygen species (ROS) within the mitochondria .

Common Reagents and Conditions

The this compound is often used in conjunction with other antioxidants and reagents that facilitate its redox activity. Common conditions include physiological pH and the presence of mitochondrial electron transport chain components .

Major Products Formed

The major products formed from the reactions involving the this compound are typically reduced forms of ROS, such as water and less reactive oxygen species. These reactions help mitigate oxidative stress within cells .

Aplicaciones Científicas De Investigación

The SKQ-1 ion has a wide range of scientific research applications:

Chemistry: Used as a model compound to study redox reactions and mitochondrial targeting.

Biology: Investigated for its role in protecting cells from oxidative stress and apoptosis.

Medicine: Explored as a therapeutic agent for conditions associated with mitochondrial dysfunction, such as ischemia-reperfusion injury, autoimmune arthritis, Alzheimer’s disease, and ophthalmological disorders like dry eye syndrome

Mecanismo De Acción

The SKQ-1 ion exerts its effects by selectively accumulating in the mitochondrial matrix due to its lipophilic cationic nature. Once inside the mitochondria, it neutralizes ROS by undergoing redox reactions. This helps maintain mitochondrial integrity and function, thereby preventing cell damage and apoptosis. The molecular targets of the this compound include components of the mitochondrial electron transport chain and various ROS .

Comparación Con Compuestos Similares

The SKQ-1 ion is structurally similar to other mitochondria-targeted antioxidants, such as MitoQ. it differs in its antioxidant moiety, with plastoquinone replacing ubiquinone. This substitution enhances the antioxidant activity and efficacy of the this compound. Similar compounds include:

MitoQ: Contains ubiquinone as the antioxidant moiety.

TPPB: A derivative of alpha-tocopherol linked to triphenylphosphonium.

C12-TPP: Lacks the antioxidant quinone moiety but retains the targeting ability

The this compound stands out due to its superior antioxidant properties and its ability to protect cells from oxidative stress more effectively than its counterparts .

Propiedades

Número CAS |

934960-96-0 |

|---|---|

Fórmula molecular |

C36H42O2P+ |

Peso molecular |

537.7 g/mol |

Nombre IUPAC |

10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium |

InChI |

InChI=1S/C36H42O2P/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3/q+1 |

Clave InChI |

ZFUDULLGKXSPPH-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B12755591.png)